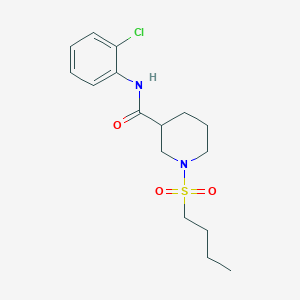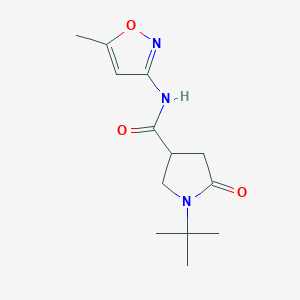
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied in the field of neuroscience. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. The TRPV1 channel is widely expressed in sensory neurons and plays an important role in pain perception and thermoregulation.
Mechanism of Action
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide is a selective antagonist of TRPV1, which means that it binds to the channel and blocks its activity. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it allows the influx of cations, including calcium ions, into the cell, which can lead to depolarization and the generation of action potentials. By blocking TRPV1, this compound inhibits the influx of cations and prevents depolarization and action potential generation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of TRPV1 by capsaicin, heat, and acid. In vivo studies have shown that this compound inhibits TRPV1-mediated pain responses, including inflammatory pain, neuropathic pain, and migraine. This compound has also been shown to inhibit TRPV1-mediated thermoregulatory responses, including fever and hypothermia.
Advantages and Limitations for Lab Experiments
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of TRPV1, which means that it can be used to study the role of TRPV1 in specific physiological and pathological processes. Second, this compound is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective TRPV1 antagonists. However, there are also limitations to using this compound in lab experiments. First, this compound has relatively low potency and selectivity compared to other TRPV1 antagonists. Second, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide and TRPV1. First, there is a need for more potent and selective TRPV1 antagonists that can be used in preclinical and clinical studies. Second, there is a need to better understand the role of TRPV1 in cancer, as TRPV1 has been implicated in cancer cell proliferation and survival. Third, there is a need to better understand the role of TRPV1 in the central nervous system, as TRPV1 has been implicated in a variety of neurological disorders, including epilepsy and anxiety. Finally, there is a need to better understand the physiological and pathological functions of TRPV1 in non-neuronal tissues, including the cardiovascular and immune systems.
Synthesis Methods
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with butylsulfonyl chloride in the presence of a base, followed by reaction with piperidinecarboxamide. The reaction scheme is shown below:
Scientific Research Applications
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of TRPV1. TRPV1 has been implicated in a variety of physiological and pathological processes, including pain perception, thermoregulation, inflammation, and cancer. This compound has been used as a tool compound to study the role of TRPV1 in these processes. For example, this compound has been used to study the role of TRPV1 in inflammatory pain, neuropathic pain, and migraine. This compound has also been used to study the role of TRPV1 in thermoregulation, as TRPV1 is activated by heat and plays a role in thermoregulatory responses.
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIUGVWJOKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)

![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)

![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)
![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5407443.png)

